6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one
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Overview
Description
6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one typically involves the bromination of 4-methyl-3H-isobenzofuran-1-one followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound’s derivatives are studied for their potential antibacterial and antiviral activities.
Medicine: Research focuses on its potential as an anti-tumor agent and its role in developing new therapeutic drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methyl-3H-isobenzofuran-1-one: Similar in structure but lacks the amino group.
6-amino-3H-isobenzofuran-1-one: Similar but lacks the bromine and methyl groups.
Uniqueness
6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one is unique due to the presence of both the amino and bromine groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
6-amino-5-bromo-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8BrNO2/c1-4-6-3-13-9(12)5(6)2-7(11)8(4)10/h2H,3,11H2,1H3 |
InChI Key |
DFCXZQWILQHPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(=O)C2=CC(=C1Br)N |
Origin of Product |
United States |
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